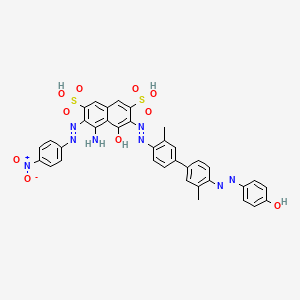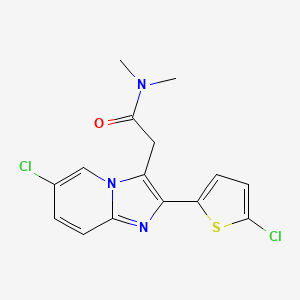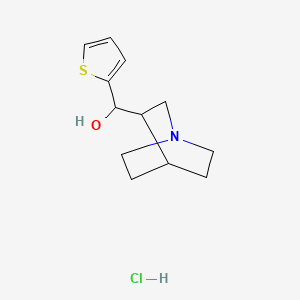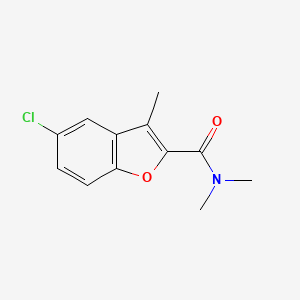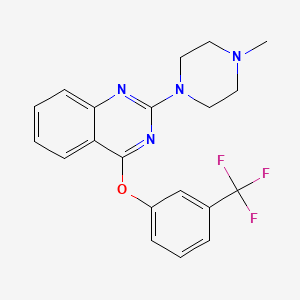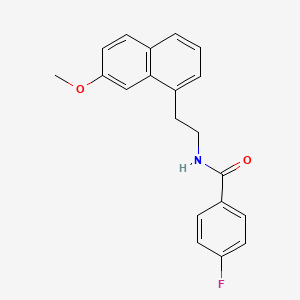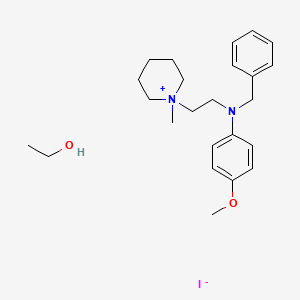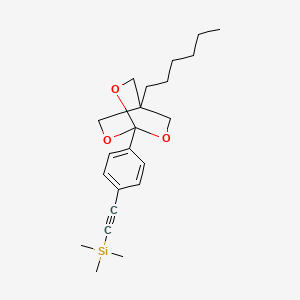
Urea, 1-cyanomethyl-3-(1-naphthyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-氰甲基-3-(1-萘基)脲: 是一种化学化合物,其分子式为C13H11N3O 。它以其独特的结构而闻名,其中包含一个萘基,通过氰甲基连接到脲部分。
准备方法
合成路线和反应条件: 1-氰甲基-3-(1-萘基)脲的合成通常涉及在特定条件下将1-萘胺与氰基乙酸或其衍生物反应。一种常见的方法包括以下步骤:
1-萘胺与氰基乙酸的反应: 此反应通常在脱水剂(如三氯氧磷(POCl3))存在下进行,以促进氰甲基的形成。
脲衍生物的形成: 然后用异氰酸酯(如甲基异氰酸酯)处理中间产物,形成最终的脲衍生物。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行。使用连续流动反应器和优化的反应条件可以提高产量和纯度。此外,正在探索无溶剂方法和绿色化学方法以最大限度地减少对环境的影响 .
化学反应分析
反应类型:
氧化: 1-氰甲基-3-(1-萘基)脲可以进行氧化反应,通常使用氧化剂,如高锰酸钾(KMnO4)或过氧化氢(H2O2)。这些反应会导致萘醌衍生物的形成。
还原: 可以使用还原剂(如氢化锂铝(LiAlH4)或硼氢化钠(NaBH4))还原该化合物,从而形成胺衍生物。
取代: 该化合物可以参与亲核取代反应,其中氰甲基可以被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件:
氧化: 高锰酸钾(KMnO4),过氧化氢(H2O2)
还原: 氢化锂铝(LiAlH4),硼氢化钠(NaBH4)
取代: 胺,硫醇
主要形成的产物:
氧化: 萘醌衍生物
还原: 胺衍生物
取代: 各种取代的脲衍生物
科学研究应用
化学: : 1-氰甲基-3-(1-萘基)脲被用作合成杂环化合物的构建单元。
生物学: : 在生物学研究中,该化合物因其作为酶抑制剂的潜力而被研究。它与特定酶相互作用的能力使其成为理解酶机制和开发新的治疗剂的宝贵工具。
医学: : 该化合物在药物化学中已显示出作为潜在药物候选者的希望。其衍生物因其抗癌、抗炎和抗菌特性而受到探索。
工业: : 在工业领域,1-氰甲基-3-(1-萘基)脲用于生产特种化学品和先进材料。它的稳定性和反应性使其适合于各种工业应用 .
作用机制
1-氰甲基-3-(1-萘基)脲的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以与酶的活性位点形成氢键和其他相互作用,从而导致酶活性的抑制或调节。确切的途径和分子靶标取决于特定的应用和所研究的生物系统 .
相似化合物的比较
类似化合物
N-苯基-N'-1-萘基脲: 类似的结构,但具有苯基而不是氰甲基。
N-氰甲基-N'-苯基脲: 类似的结构,但具有苯基而不是萘基。
N-氰甲基-N'-2-萘基脲: 类似的结构,但具有2-萘基而不是1-萘基。
独特性: : 1-氰甲基-3-(1-萘基)脲由于同时存在氰甲基和1-萘基而具有独特性。这种组合赋予了独特的化学和生物特性,使其成为各种应用的宝贵化合物。它能够进行多种化学反应以及作为合成化学中通用构建单元的潜力进一步突出了它的独特性 .
属性
CAS 编号 |
102433-06-7 |
|---|---|
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC 名称 |
1-(cyanomethyl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C13H11N3O/c14-8-9-15-13(17)16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,9H2,(H2,15,16,17) |
InChI 键 |
CXARBRPTZKQICA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12730349.png)
